molecular formula C13H11N5O2S B2745459 3-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1448052-30-9

3-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2745459
CAS No.: 1448052-30-9
M. Wt: 301.32
InChI Key: PMSXCJNRVKPDDC-UHFFFAOYSA-N
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Description

3-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the oxadiazole ring, followed by the introduction of the thiadiazole moiety and subsequent functionalization to obtain the final compound. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired rings and linkages.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

3-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE include other thiadiazole derivatives and oxadiazole-containing molecules. Examples include:

  • 3-methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide
  • 1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c1-8-15-13(21-18-8)12(19)14-7-10-16-11(17-20-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSXCJNRVKPDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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